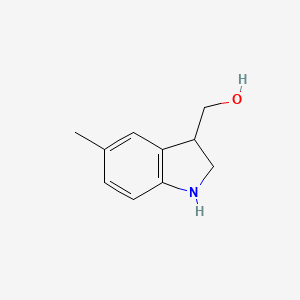
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol is an organic compound with the molecular formula C16H20O2 It is a derivative of anthracene, characterized by the presence of an ethyl group and two hydroxyl groups on the anthracene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol typically involves the hydrogenation of 6-ethyl-9,10-anthraquinone. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure the selective reduction of the anthraquinone to the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethyl-9,10-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of 6-ethyl-1,2,3,4,9,10-hexahydroanthracene.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 6-Ethyl-9,10-anthraquinone
Reduction: 6-Ethyl-1,2,3,4,9,10-hexahydroanthracene
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially exerting antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- 2-Ethyl-9,10-anthraquinone
- 2-Ethyl-5,6,7,8-tetrahydroanthraquinone
Uniqueness
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol is unique due to its specific structural features, including the presence of an ethyl group and two hydroxyl groups on the anthracene ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93913-90-7 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
6-ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H20O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9,15-18H,2-6H2,1H3 |
InChI-Schlüssel |
COAADRANZRRWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(C3=C(C2O)CCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


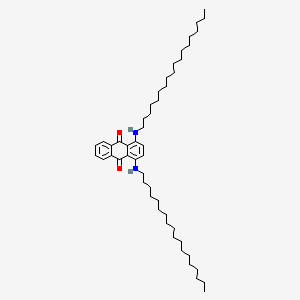
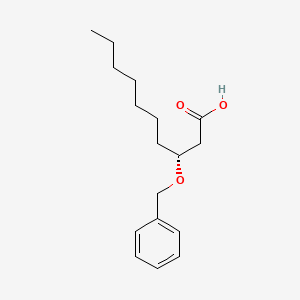

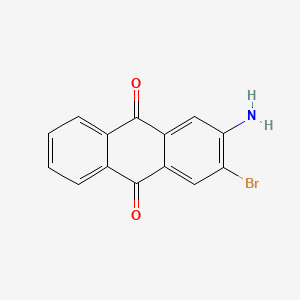
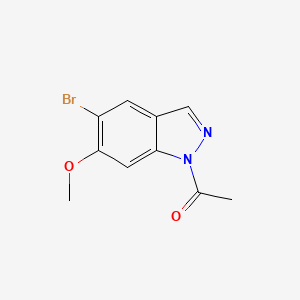
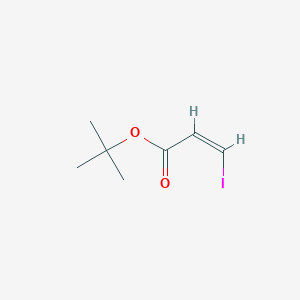
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
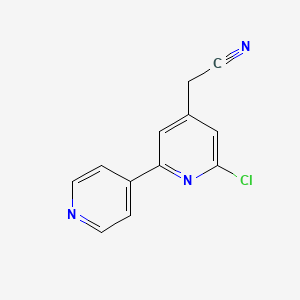
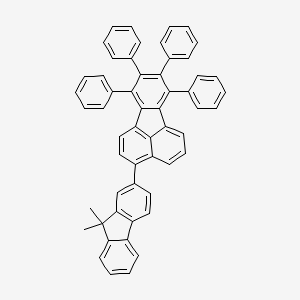

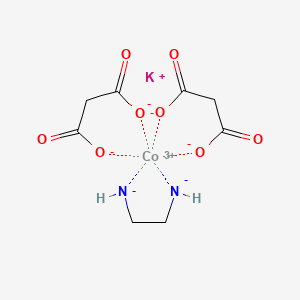

![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
